molecular formula C9H17NO5 B13845445 5-Hydroxy-4-[(methoxycarbonyl)amino]-pentanoic Acid Ethyl Ester

5-Hydroxy-4-[(methoxycarbonyl)amino]-pentanoic Acid Ethyl Ester

Cat. No.: B13845445
M. Wt: 219.23 g/mol
InChI Key: JWLAVKHZMHBLHV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Hydroxy-4-[(methoxycarbonyl)amino]-pentanoic Acid Ethyl Ester is a chemical compound with the molecular formula C9H17NO5 and a molecular weight of 219.23 g/mol . This compound is primarily used in biochemical research and has applications in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Hydroxy-4-[(methoxycarbonyl)amino]-pentanoic Acid Ethyl Ester typically involves the esterification of 5-Hydroxy-4-[(methoxycarbonyl)amino]-pentanoic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification. The product is then purified through recrystallization or column chromatography .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and increase yield. The use of automated systems for monitoring and controlling reaction parameters ensures consistent product quality and scalability .

Chemical Reactions Analysis

Types of Reactions

5-Hydroxy-4-[(methoxycarbonyl)amino]-pentanoic Acid Ethyl Ester undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-Hydroxy-4-[(methoxycarbonyl)amino]-pentanoic Acid Ethyl Ester is used in several scientific research applications, including:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: In studies involving enzyme-substrate interactions and metabolic pathways.

    Medicine: As a potential intermediate in the synthesis of pharmaceutical compounds.

    Industry: In the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-Hydroxy-4-[(methoxycarbonyl)amino]-pentanoic Acid Ethyl Ester involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as a substrate or inhibitor, modulating the activity of these targets and affecting various biochemical pathways. The exact mechanism depends on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Hydroxy-4-[(methoxycarbonyl)amino]-pentanoic Acid Ethyl Ester is unique due to its specific combination of functional groups and its pentanoic acid backbone. This structure allows for unique reactivity and applications in various fields of research and industry .

Properties

Molecular Formula

C9H17NO5

Molecular Weight

219.23 g/mol

IUPAC Name

ethyl 5-hydroxy-4-(methoxycarbonylamino)pentanoate

InChI

InChI=1S/C9H17NO5/c1-3-15-8(12)5-4-7(6-11)10-9(13)14-2/h7,11H,3-6H2,1-2H3,(H,10,13)

InChI Key

JWLAVKHZMHBLHV-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CCC(CO)NC(=O)OC

Origin of Product

United States

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